6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 3,4,5-trimethoxybenzylidene group at position 5 and a hexanoic acid chain at position 3. It has been studied for its inhibitory activity against enzymes like pantothenate synthetase (PS) in Mycobacterium tuberculosis (MTB) .
Properties
IUPAC Name |
6-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-24-13-9-12(10-14(25-2)17(13)26-3)11-15-18(23)20(19(27)28-15)8-6-4-5-7-16(21)22/h9-11H,4-8H2,1-3H3,(H,21,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFOPBPIIFIPF-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Scientific Research Applications
6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is studied for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes in microorganisms and cancer cells. The compound’s thiazolidine ring plays a crucial role in its binding to these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substituents on the benzylidene group, chain length/functionalization at position 3, and heterocyclic modifications. These variations influence melting points, solubility, and bioactivity.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Chain Length: The hexanoic acid chain in the target compound likely enhances solubility compared to shorter chains (e.g., propanoyl in Compound 19) but may reduce membrane permeability .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in Compound 27) lower melting points compared to electron-donating trimethoxy groups .
- Bioactivity: Compound 19’s shorter chain and isonicotinohydrazide group contribute to its potent MTB PS inhibition (IC₅₀ = 350 nM), suggesting chain flexibility and hydrogen bonding are critical .
SAR Highlights :
- Trimethoxybenzylidene : Critical for π-π interactions in hydrophobic enzyme pockets (e.g., MTB PS) .
- Chain Functionalization: Acidic groups (e.g., hexanoic acid) improve solubility but may reduce cell penetration compared to neutral amides (e.g., Compound 22) .
- Heterocyclic Modifications : Thioxoacetamide (Compound 22) and sulfamoylphenyl (Compound 7g) enhance target affinity through polar interactions .
Biological Activity
6-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound's structure includes a thiazolidinone core, which is known for its pharmacological potential. The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₃H₁₅N₁O₃S₂
- Molecular Weight : 247.34 g/mol
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells by targeting signaling pathways critical for cell survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that thiazolidinone derivatives, including this compound, possess significant anticancer properties. For example:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- The mechanism involves the induction of cell cycle arrest and apoptosis through modulation of apoptotic proteins.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- It exhibits activity against different strains of bacteria and fungi, suggesting its utility in treating infections .
Antioxidant Activity
Thiazolidinone derivatives are known for their antioxidant properties:
- The compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related damage .
Comparative Biological Activity
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| 6-(4-Oxo...) | High | Moderate | High |
| Other Thiazolidinones | Variable | Low to Moderate | Moderate |
Case Studies
- Breast Cancer Study : A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives with the 3,4,5-trimethoxybenzylidene moiety and tested their efficacy against breast cancer cell lines. The results indicated significant growth inhibition compared to control groups .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of various thiazolidinone derivatives against pathogenic bacteria. The findings suggested that the presence of specific substituents enhances antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
